(3,4-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(3,4-Dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic compound that features a complex structure combining a dimethoxyphenyl group, an imidazole ring, and a piperazine moiety
Scientific Research Applications
Interaction with CB1 Cannabinoid Receptor
One significant application of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is its role as a potent antagonist for the CB1 cannabinoid receptor. This compound has been studied using the AM1 molecular orbital method for conformational analysis and the development of pharmacophore models for CB1 receptor ligands. This research is pivotal in understanding the interaction of such compounds with cannabinoid receptors, which can have wide-ranging implications in neuropharmacology and the development of drugs targeting these receptors (Shim et al., 2002).
Synthesis and Antitumor Activity
Another key research direction involves the synthesis of derivatives based on similar structures, such as 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives. These compounds have shown potent anti-tumor activity. An example is the biologically stable derivative (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone, which possesses similar potency to initial compounds but with expected longer-lasting effects in the human body as an anticancer agent (Hayakawa et al., 2004).
Antimicrobial Activity
Compounds like 2-[N-(substituted benzothiazolyl) amino]pyridine-3-carboxylic acids and their derivatives, synthesized from similar structures, have been screened for their in vitro antimicrobial activity. These compounds have shown variable and modest activity against strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Patel et al., 2011).
Therapeutic Agent Development
A series of compounds including {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones synthesized through a linear bi-step approach from similar structures have been screened against α-glucosidase enzyme. Some of these compounds exhibited considerable inhibitory activity, suggesting potential for therapeutic agent development (Abbasi et al., 2019).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.
Coupling with the Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group with the piperazine-imidazole intermediate. This can be achieved through a Friedel-Crafts acylation reaction, where the dimethoxybenzene is acylated with the piperazine-imidazole derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and scalability.
Types of Reactions:
Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form quinones under strong oxidative conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atoms, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.
Major Products:
Oxidation: Formation of quinones from the dimethoxyphenyl group.
Reduction: Conversion of the methanone moiety to an alcohol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the development of metal complexes.
Biology and Medicine:
- Potential use as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
- Investigated for its binding affinity to various receptors, including serotonin and dopamine receptors.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Employed in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3,4-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various biological pathways. For instance, its interaction with serotonin receptors can affect mood and cognition, making it a candidate for antidepressant or antipsychotic drugs.
Comparison with Similar Compounds
(3,4-Dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: Similar structure but with a methyl group instead of an ethyl group on the imidazole ring.
(3,4-Dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanol: Similar structure but with an alcohol group instead of a methanone moiety.
Uniqueness:
- The presence of the ethyl group on the imidazole ring and the methanone moiety distinguishes it from other similar compounds, potentially altering its binding affinity and pharmacological profile.
- The combination of the dimethoxyphenyl group with the piperazine and imidazole rings provides a unique scaffold for drug design, offering multiple sites for functionalization and optimization.
This detailed overview should provide a comprehensive understanding of (3,4-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3.ClH/c1-4-20-8-7-19-18(20)22-11-9-21(10-12-22)17(23)14-5-6-15(24-2)16(13-14)25-3;/h5-8,13H,4,9-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMOLOXLWRQNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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